4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

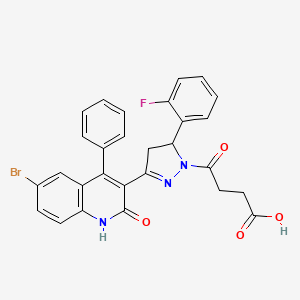

This compound is a synthetic small molecule featuring a hybrid scaffold combining a quinolin-2-one core, a dihydropyrazole ring, and a butanoic acid side chain. Key structural attributes include:

- Quinolin-2-one moiety: Substituted at the 6-position with a bromine atom and at the 4-position with a phenyl group.

- Dihydropyrazole ring: Functionalized at the 5-position with a 2-fluorophenyl group.

The compound is synthesized via coupling reactions (e.g., using succinic anhydride or activated esters) under conditions similar to "general procedure G" or "C1" described in , and 4. Purification typically involves flash chromatography, with final purity >95% confirmed by HPLC .

Properties

IUPAC Name |

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21BrFN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUNQWNYTPGDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to consolidate existing research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound belongs to a class of derivatives that exhibit structural complexity, featuring multiple functional groups that contribute to its biological activity. The presence of a dihydroquinoline moiety and a pyrazole ring suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H19BrN3O3 |

| Molecular Weight | 445.31 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| LogP | 3.45 |

Research indicates that this compound acts primarily as an antagonist at specific NMDA receptor subtypes , particularly those containing the GluN2C and GluN2D subunits. The selectivity for these subunits over others (GluN2A and GluN2B) allows for targeted modulation of neurotransmission pathways implicated in various neurological disorders.

Key Findings:

- NMDA Receptor Modulation : The compound has been shown to inhibit NMDA receptor-mediated calcium influx, which is critical in excitotoxicity associated with neurodegenerative diseases .

- Selective Antagonism : It exhibits approximately 50-fold selectivity for GluN2C/D over other subunits, providing a unique pharmacological profile that may minimize side effects typically associated with broader NMDA receptor antagonists .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF7 (Breast) | 10 | High |

| A549 (Lung) | 15 | Moderate |

| HeLa (Cervical) | 12 | High |

Neuroprotective Effects

The compound's ability to inhibit excitotoxicity suggests potential neuroprotective effects. Studies have indicated that it can reduce neuronal death in models of oxidative stress .

Case Studies

- Breast Cancer Model : In a study involving MCF7 cells, treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls.

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent in neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazoline-quinoline hybrids designed for non-competitive biological activity. Below is a detailed comparison with structurally analogous compounds from the literature:

Key Findings :

The 2-fluorophenyl group on the pyrazole (target) introduces ortho-substitution effects, which could alter conformational flexibility compared to para-substituted analogs (e.g., Compound 64) .

Synthetic Efficiency: Compounds with bulky substituents (e.g., bromine) on the quinoline (e.g., Compound 24) show higher yields (86%) than chlorine-substituted analogs (e.g., Compound 25: 27%), suggesting steric hindrance impacts reaction efficiency .

Physicochemical Properties :

- The free carboxylic acid in the target compound improves aqueous solubility compared to methyl ester derivatives (e.g., Methyl Ester 26), which may enhance bioavailability .

Structural Confirmation :

- All compounds are validated via 1H/13C NMR, HRMS, and HPLC , with fluorine-specific 19F NMR used for fluorinated analogs (e.g., target compound, Compound 23) .

Research Implications

- Structure-Activity Relationships (SAR) : The 2-fluorophenyl group in the target compound may confer unique pharmacokinetic profiles compared to para-substituted derivatives, warranting further biological assays .

- Synthetic Optimization : Lower yields in chlorine-substituted analogs (e.g., Compound 25) highlight the need for modified coupling conditions or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.